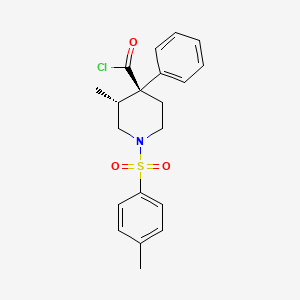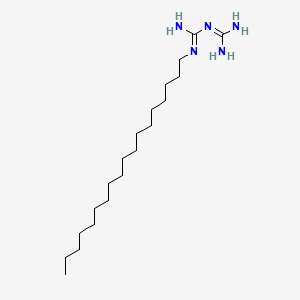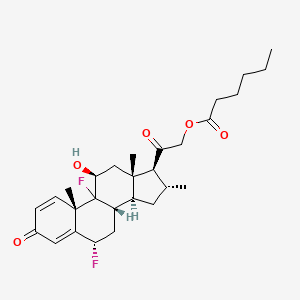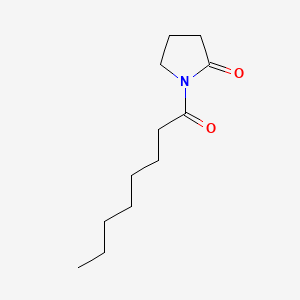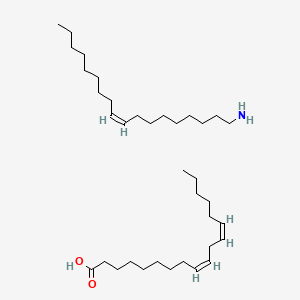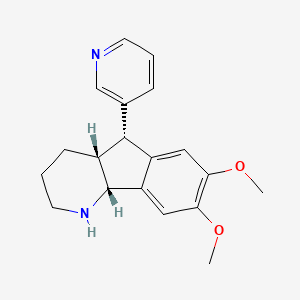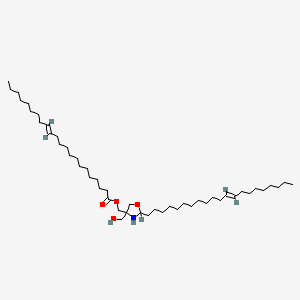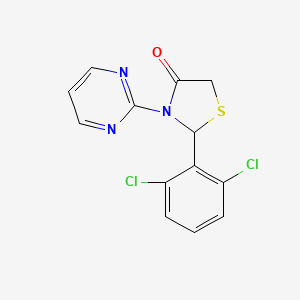
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone derivatives typically involves the cyclization of thiosemicarbazones with α-halo ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidinones to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, 4-Thiazolidinone derivatives are studied for their potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicine, thiazolidinone derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and antidiabetic agents.
Industry
Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.
作用機序
The mechanism of action of 4-Thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial activities.
Pyrimidinones: Investigated for their antiviral potential.
Uniqueness
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
CAS番号 |
96733-51-6 |
|---|---|
分子式 |
C13H9Cl2N3OS |
分子量 |
326.2 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-1-4-9(15)11(8)12-18(10(19)7-20-12)13-16-5-2-6-17-13/h1-6,12H,7H2 |
InChIキー |
IJXJFWVUARTVFE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


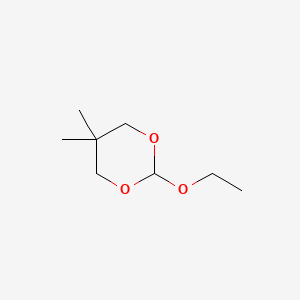
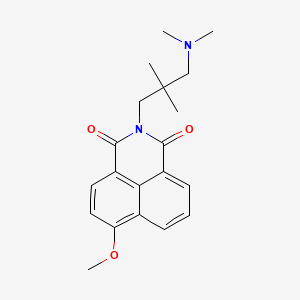
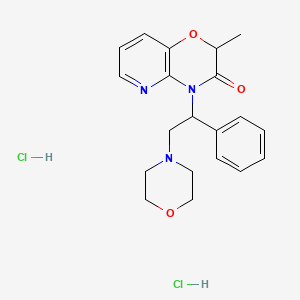
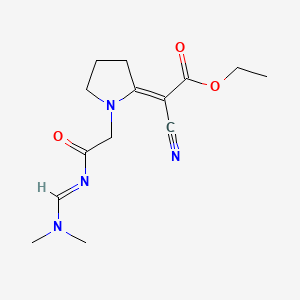
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)

